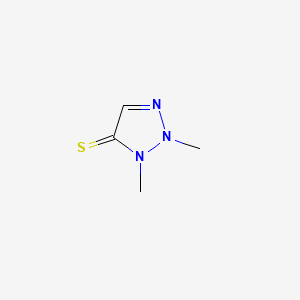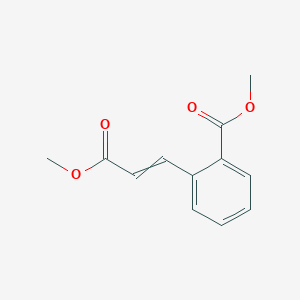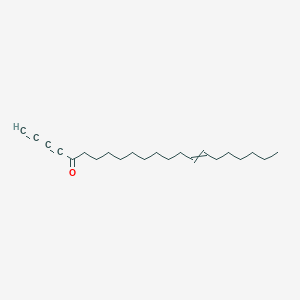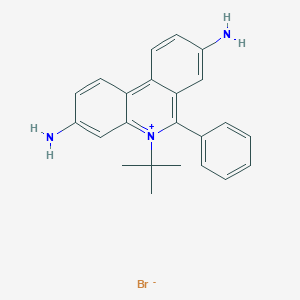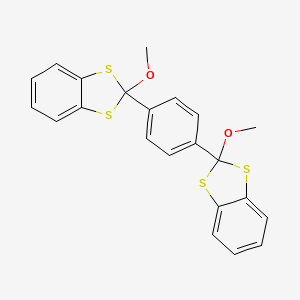
2,2'-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) is an organic compound characterized by its unique structure, which includes two methoxy groups and two benzodithiole rings connected by a phenylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) typically involves the reaction of 1,4-dibromobenzene with 2-methoxy-1,3-benzodithiole in the presence of a suitable base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) may involve a continuous flow process to enhance efficiency and yield. The use of high-throughput reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzodithiole rings to thiol groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodithiole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(4,1-phenyleneoxymethylene)bisoxirane: Similar in structure but with different functional groups.
1,1’-(1,4-Phenylene)bis(ethanone): Shares the phenylene bridge but has different substituents.
2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]: Similar aromatic structure but with different functional groups.
Uniqueness
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) is unique due to its specific combination of methoxy and benzodithiole groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
63866-42-2 |
|---|---|
Molekularformel |
C22H18O2S4 |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
2-methoxy-2-[4-(2-methoxy-1,3-benzodithiol-2-yl)phenyl]-1,3-benzodithiole |
InChI |
InChI=1S/C22H18O2S4/c1-23-21(25-17-7-3-4-8-18(17)26-21)15-11-13-16(14-12-15)22(24-2)27-19-9-5-6-10-20(19)28-22/h3-14H,1-2H3 |
InChI-Schlüssel |
KEKTWJLIMJNABI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(SC2=CC=CC=C2S1)C3=CC=C(C=C3)C4(SC5=CC=CC=C5S4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


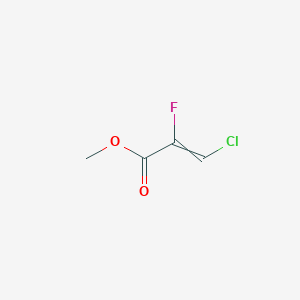
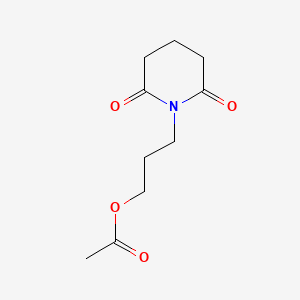
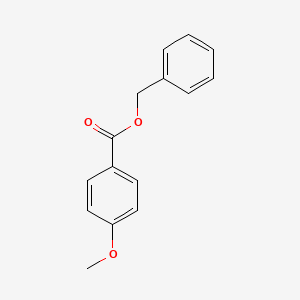
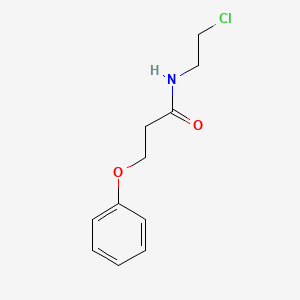

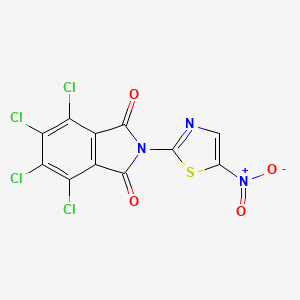
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)

